2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide
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Overview
Description
2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide is a heterocyclic compound that combines the structural features of pyrimidine and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide typically involves multi-step synthetic routes. One common method includes the formation of the pyrimidine ring followed by the introduction of the triazole moiety. The synthesis may start with the condensation of appropriate aldehydes and amines to form the pyrimidine core. Subsequent steps involve the cyclization with triazole precursors under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .
Scientific Research Applications
2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological processes. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole-pyrimidine hybrids and derivatives, such as:
- 1,2,4-Triazole-containing scaffolds
- Triazole-pyrimidine hybrids with neuroprotective properties
- Pyrimidine derivatives with anti-inflammatory activities .
Uniqueness
2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide is unique due to its specific combination of pyrimidine and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development, offering potential advantages over other similar compounds in terms of efficacy and selectivity .
Properties
Molecular Formula |
C13H10N6O |
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Molecular Weight |
266.26 g/mol |
IUPAC Name |
2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H10N6O/c20-13(18-19-8-16-17-9-19)11-6-14-12(15-7-11)10-4-2-1-3-5-10/h1-9H,(H,18,20) |
InChI Key |
BYXWKYASLJVJNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)NN3C=NN=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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